2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of azetidines and pyridazines. This compound is characterized by its unique structure, which includes an azetidine ring fused with a pyridazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one exerts its effects involves interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine moiety may also play a role in modulating biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-one hydrochloride
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
Uniqueness
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one stands out due to its dual ring structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[1-(2-methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13(2)10-19-11-15(12-19)20-17(21)9-8-16(18-20)14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYZIZAVLFBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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